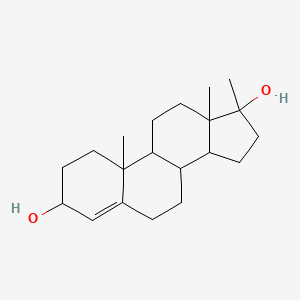

17-Methyl-4-androstene-3alpha,17alpha-diol

Beschreibung

Contextualizing C19 Steroids within Mammalian and Other Biological Systems

C19 steroids, so named for their 19-carbon skeleton, represent the structural foundation for androgens, the male sex hormones. nih.gov These molecules are synthesized in both males and females, primarily in the gonads and adrenal glands, from a common precursor, cholesterol. nih.govnih.govwikipedia.org The biosynthetic pathway involves a series of enzymatic steps that cleave the cholesterol side chain to form pregnenolone (B344588), which is then converted to various C19 steroids. wikipedia.orgmcw.edu

The principal androgens in mammals include dehydroepiandrosterone (B1670201) (DHEA), androstenedione (B190577), and testosterone (B1683101). nih.govglowm.com These hormones regulate a vast array of physiological and developmental processes, including the development of male primary and secondary sex characteristics, and exert significant influence on muscle, bone, and hematopoietic systems. nih.govhres.ca The biological activity of these steroids is mediated by their binding to and activation of the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor. nih.govyoutube.com

Overview of Dihydroxylated Androstene Metabolites and Their Structural Diversity

Dihydroxylated androstene metabolites are steroids of the androstane (B1237026) family characterized by the presence of two hydroxyl (-OH) groups. These compounds are typically formed through the metabolic reduction of precursor ketones by hydroxysteroid dehydrogenases (HSDs). nih.gov A prominent example is androstenediol (B1197431) (androst-5-ene-3β,17β-diol), an endogenous steroid hormone and a metabolite of DHEA. wikipedia.org

The structural diversity of these diols is considerable, arising from several factors:

Position of the Double Bond: The location of the carbon-carbon double bond in the steroid nucleus (e.g., at the 4th or 5th position) defines the series (e.g., 4-androstene vs. 5-androstene).

Stereochemistry of Hydroxyl Groups: The spatial orientation of the hydroxyl groups, designated as alpha (α, pointing below the plane of the ring) or beta (β, pointing above the plane), significantly influences the molecule's shape and its ability to interact with receptors. For example, 5-androstenediol possesses both a 3β and a 17β hydroxyl group. wikipedia.org

Saturation of the A-ring: Reduction of the double bond in the A-ring can lead to the formation of androstanediols, further increasing the number of possible isomers.

The specific arrangement of these functional groups dictates the molecule's biochemical properties, including its binding affinity for steroid receptors (such as the androgen and estrogen receptors) and its role as a substrate for various metabolic enzymes. wikipedia.orgoup.com For instance, androstenediol itself is considered a weak androgen but possesses notable estrogenic activity. wikipedia.org

Rationale for Dedicated Academic Investigation of 17-Methyl-4-androstene-3alpha,17alpha-diol

The specific structure of 17-Methyl-4-androstene-3alpha,17alpha-diol presents a compelling case for dedicated scientific inquiry. As a synthetic compound not found in nature, its properties cannot be fully inferred from endogenous steroids. The rationale for its investigation is multifaceted:

Metabolic Characterization: Synthetic androgens undergo extensive metabolism in the body. nih.govnih.govdntb.gov.ua Investigating 17-Methyl-4-androstene-3alpha,17alpha-diol is crucial as it may be a metabolite of other administered 17α-methylated anabolic steroids. Identifying and characterizing such metabolites is essential for developing accurate analytical methods for use in fields such as sports anti-doping, where the detection of synthetic steroid use is paramount. thetruthaboutforensicscience.comdshs-koeln.deiastate.edu Mass spectrometry coupled with gas or liquid chromatography (GC-MS or LC-MS) are powerful techniques used for this purpose, and reference data on potential metabolites are vital for unequivocal identification. nih.govnih.govastm.orgrsc.org

Understanding Structure-Function Relationships: The compound's unique stereochemistry—an α-oriented hydroxyl group at C3 and an α-oriented hydroxyl group at C17, in addition to the C17α-methyl group—provides a valuable probe for understanding steroid-receptor interactions. Studies on the relative binding affinities of various synthetic steroids for the androgen receptor have shown that small structural changes can dramatically alter binding. oup.comhoustonmethodist.orgnih.govcolab.ws Determining the binding affinity of 17-Methyl-4-androstene-3alpha,17alpha-diol for the androgen receptor and other steroid receptors (e.g., estrogen receptors) would provide insight into how this specific combination of functional groups influences biological activity.

Biochemical Pathway Elucidation: Studying the formation and further metabolism of this compound can illuminate the substrate specificity of human steroid-metabolizing enzymes. For example, understanding how enzymes like 3α-hydroxysteroid dehydrogenase and various cytochrome P450 enzymes interact with this C17-methylated diol can provide a deeper understanding of the metabolic pathways for synthetic androgens. nih.govnih.gov This knowledge contributes to the broader fields of toxicology and pharmacology.

Given these points, the systematic study of 17-Methyl-4-androstene-3alpha,17alpha-diol is warranted to expand the reference base for analytical chemistry, deepen the understanding of steroid biochemistry, and clarify the structure-activity relationships of synthetic androgens.

Data Tables

Table 1: Structural Comparison of Related Androstene Derivatives

| Compound Name | C3 Hydroxyl Stereochemistry | C17 Hydroxyl Stereochemistry | C17 Alkylation | A-Ring Double Bond |

|---|---|---|---|---|

| Androst-4-enediol | β | β | None | C4-C5 |

| Androst-5-enediol | β | β | None | C5-C6 |

| Methyltestosterone (B1676486) | 3-keto | β | 17α-methyl | C4-C5 |

| 17-Methyl-4-androstene-3alpha,17alpha-diol | α | α | 17α-methyl | C4-C5 |

Table 2: Relative Binding Affinities (RBA) of Selected Steroids to the Androgen Receptor (AR) Relative to the high-affinity synthetic androgen Methyltrienolone (B1676529) (MT), set at 100. Data is compiled from studies in rat prostate cytosol and serves as a comparative illustration.

| Compound | Relative Binding Affinity (RBA) for AR (%) |

|---|---|

| Methyltrienolone (MT) | 100 |

| Testosterone | 19 |

| 5α-Dihydrotestosterone (DHT) | 46 |

| 17α-Methyltestosterone | 11 |

| 5α-Androstane-3α,17β-diol | <0.1 |

| 5α-Androstane-3β,17β-diol | <0.1 |

Source: Adapted from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids. Endocrinology, 114(6), 2100-2106. Note: RBA for 17-Methyl-4-androstene-3alpha,17alpha-diol is not available in this source and would require dedicated experimental determination.

Eigenschaften

Molekularformel |

C20H32O2 |

|---|---|

Molekulargewicht |

304.5 g/mol |

IUPAC-Name |

10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,14-17,21-22H,4-11H2,1-3H3 |

InChI-Schlüssel |

BNUOCVTVOYWNJC-UHFFFAOYSA-N |

Kanonische SMILES |

CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C)O)C)O |

Herkunft des Produkts |

United States |

Stereoselective Synthesis and Advanced Chemical Characterization of 17 Methyl 4 Androstene 3alpha,17alpha Diol

Development of Stereoselective Synthetic Methodologies for 17-Methylated Androstenediols

The creation of 17-methylated androstenediols with defined stereochemistry hinges on the precise control of reactions at key positions of the steroid nucleus. The synthesis of 17-Methyl-4-androstene-3alpha,17alpha-diol typically starts from the readily available precursor androst-4-ene-3,17-dione, which possesses the required C4-C5 double bond and ketone groups at C-3 and C-17 that can be selectively modified. wikipedia.orgnih.gov

Achieving the desired 3-alpha and 17-alpha stereochemistry for the hydroxyl groups requires a sequence of highly selective chemical transformations.

Regio- and Stereocontrol at C-3: The reduction of the 3-keto group in the androst-4-ene system can yield both 3α- and 3β-hydroxy isomers. The stereochemical outcome is largely dependent on the choice of reducing agent and reaction conditions. Biocatalytic methods, employing specific enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD), have demonstrated high regio- and stereoselectivity in reducing 17-oxosteroids, suggesting the potential for enzymatic reduction at the C-3 position as well. nih.gov For chemical synthesis, catalytic hydrogenation or the use of hydride reagents are common, with the final isomeric ratio being sensitive to the catalyst and solvent system employed.

Regio- and Stereocontrol at C-17: The introduction of the methyl group and the hydroxyl group at C-17 is typically achieved through a Grignard reaction, using a methylmagnesium halide (e.g., CH₃MgBr) on the 17-keto group. This reaction creates a tertiary alcohol. However, the attack of the Grignard reagent can occur from either the alpha or beta face of the steroid, leading to the formation of two epimers: 17α-hydroxy-17β-methyl and 17β-hydroxy-17α-methyl. nih.gov The synthesis of the specific 17α-hydroxy configuration as required for the target molecule can be challenging. Often, a mixture of epimers is produced, which then requires careful separation using chromatographic techniques like high-performance liquid chromatography (HPLC). nih.gov The synthesis of tertiary sulfates of 17α-methyl steroids has also been explored, which can undergo rearrangement and hydrolysis to yield different epimers. nih.gov

| Transformation Step | Reagent/Method | Primary Function | Stereochemical Consideration |

| C3-Ketone Reduction | Catalytic Hydrogenation (e.g., with PtO₂) researchgate.net | Reduction of ketone to hydroxyl | Can produce a mixture of 3α and 3β isomers; outcome is condition-dependent. |

| C3-Ketone Reduction | Biocatalysis (e.g., Yeast strains) nih.gov | Reduction of ketone to hydroxyl | Can offer high stereoselectivity for either the 3α or 3β isomer. |

| C17-Ketone Methylation | Grignard Reagent (e.g., CH₃MgBr) | Introduction of C17-methyl and C17-hydroxyl groups | Often results in a mixture of 17α and 17β epimers requiring chromatographic separation. nih.gov |

| C17-Sulfation/Hydrolysis | Sulfur trioxide pyridine (B92270) complex nih.gov | Formation of tertiary sulfate | Buffered hydrolysis can lead to rearrangement and formation of 17-epimers. nih.gov |

The Δ⁴-double bond (between C-4 and C-5) is a key structural feature of the target molecule, influencing its three-dimensional shape and biological activity. In most synthetic routes, this double bond is not created during the synthesis but is carried over from a precursor that already contains it. Androst-4-ene-3,17-dione is the most common and commercially available starting material, making the introduction of the 4-androstene moiety a matter of precursor selection rather than a distinct synthetic step. wikipedia.orgnih.gov The stability of this enone system is crucial, and subsequent reactions, such as the reduction of the C-3 ketone, are performed under conditions that preserve the C4-C5 unsaturation.

Synthesis of Isotopically Labeled Analogues for Metabolic and Mechanistic Studies

Isotopically labeled standards are indispensable for quantitative analysis by mass spectrometry and for tracing metabolic pathways. The synthesis of labeled 17-Methyl-4-androstene-3alpha,17alpha-diol can be approached in several ways.

One efficient method involves starting with a commercially available labeled precursor. For example, androst-4-ene-3,17-dione labeled with carbon-13 at positions 2, 3, and 4 (Androst-4-ene-3,17-dione-2,3,4-¹³C₃) is available. isotope.com This labeled precursor can then be subjected to the same stereoselective reduction and methylation reactions described above to yield the final ¹³C₃-labeled target compound.

Alternatively, labeling can be introduced at the 17-methyl group. Historical studies describe the synthesis of ¹⁴C-labeled 17-methyltestosterone, which can serve as a methodological template. nih.gov This would involve using a labeled methylating agent, such as ¹³CH₃MgI or ¹⁴CH₃MgI, in the Grignard reaction with the 17-ketosteroid precursor. This approach specifically places the isotopic label on the newly introduced methyl group, which is highly valuable for studying the metabolic fate of this specific functional group.

Enzymatic Transformations and Metabolic Pathways of 17 Methyl 4 Androstene 3alpha,17alpha Diol

Investigation of Primary Biosynthetic Routes and Putative Precursors

The creation of a C19 methyl-steroid diol involves a multi-step process beginning with the fundamental steroid backbone. The putative precursor for 17-Methyl-4-androstene-3alpha,17alpha-diol would be a 17-methylated-4-en-3-one steroid, such as methyltestosterone (B1676486), which then undergoes specific enzymatic reductions.

The foundation of all androgens is the C19 steroid skeleton, the synthesis of which is critically dependent on the cytochrome P450 enzyme CYP17A1. medlineplus.govwikipedia.org This enzyme is a cornerstone of human steroidogenesis, located in the endoplasmic reticulum of adrenal and gonadal tissues. wikipedia.orgnih.gov CYP17A1 exhibits dual catalytic functions essential for androgen production: 17α-hydroxylase and 17,20-lyase activity. wikipedia.orgnih.govjensenlab.org

The process begins with C21 steroids like pregnenolone (B344588) and progesterone (B1679170). medlineplus.gov CYP17A1 first catalyzes the 17α-hydroxylation of these precursors. nih.govjensenlab.org Subsequently, through its 17,20-lyase activity, it cleaves the C17-C20 bond, converting the 17α-hydroxylated C21 steroids into the first C19 androgens, primarily dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). nih.govjensenlab.org This lyase reaction is the definitive step in the formation of the C19 steroid base, which is the precursor for all other androgens. nih.gov

Table 1: Function of CYP17A1 in C19 Steroidogenesis

| Enzyme | Catalytic Activity | Substrates | Products | Significance |

|---|---|---|---|---|

| CYP17A1 | 17α-hydroxylase | Pregnenolone, Progesterone | 17α-Hydroxypregnenolone, 17α-Hydroxyprogesterone | Required step for glucocorticoid and sex steroid synthesis. medlineplus.govnih.gov |

Hydroxysteroid dehydrogenases (HSDs) are a large group of enzymes that play a crucial role in the final steps of active steroid synthesis and metabolism. nih.gov They catalyze the interconversion of keto-steroids and their corresponding hydroxyl forms by transferring hydrogen from a cofactor, typically NAD(P)H. researchgate.net The formation of a diol, such as 17-Methyl-4-androstene-3alpha,17alpha-diol, from a diketone or a keto-hydroxysteroid precursor is directly mediated by these enzymes.

At least five isoenzymes of 17β-HSD have been identified, which control the last step in the formation of all potent androgens and estrogens by reducing the C17-keto group. nih.gov For example, 17β-HSD type 3 and type 5 catalyze the conversion of androstenedione to testosterone (B1683101). nih.gov Similarly, 3α-HSDs are responsible for the reduction of the C3-keto group. These enzymes catalyze the interconversion between potent androgens like 5α-dihydrotestosterone (DHT) and their less active metabolites such as 5α-androstane-3α,17β-diol. nih.govnih.gov The specific 3α-hydroxyl configuration of the target compound is a direct result of the action of a 3α-HSD enzyme.

The aldo-keto reductase (AKR) superfamily consists of NAD(P)H-dependent oxidoreductases that are pivotal in the metabolism of steroids. nih.govmdpi.com Several human AKR enzymes function as 3-ketosteroid, 17-ketosteroid, and 20-ketosteroid reductases, effectively regulating the activity of steroid hormones at the pre-receptor level. nih.govutexas.edu

The AKR1C subfamily (including AKR1C1, AKR1C2, AKR1C3, and AKR1C4) is particularly important in steroid hormone metabolism. nih.gov These enzymes reduce keto groups at various positions on the steroid nucleus. mdpi.com For instance, AKR1C3, also known as 17β-HSD type 5, efficiently converts androstenedione to testosterone. researchgate.netmdpi.com AKR1C2, or type 3 3α-HSD, primarily catalyzes the reduction of DHT to the weaker androgen 3α-androstanediol. nih.govmdpi.com The formation of the 3α-hydroxyl and 17α-hydroxyl groups of 17-Methyl-4-androstene-3alpha,17alpha-diol from its respective keto precursors would be catalyzed by members of this enzyme family.

Table 2: Key Aldo-Keto Reductase (AKR) Enzymes in Steroid Metabolism

| Enzyme | Primary Function | Typical Reaction Catalyzed | Relevance |

|---|---|---|---|

| AKR1C1 | 20α(3α)-HSD | Converts progesterone to inactive 20α-hydroxyprogesterone. mdpi.comnih.gov | Progesterone metabolism. |

| AKR1C2 | Type 3 3α-HSD | Reduces 5α-dihydrotestosterone (DHT) to 3α-androstanediol. mdpi.comnih.gov | Androgen inactivation. |

| AKR1C3 | Type 5 17β(3α)-HSD | Converts androstenedione to testosterone. researchgate.netmdpi.com | Androgen activation. |

| AKR1D1 | Steroid 5β-reductase | Reduces the Δ4 double bond of Δ4-3-ketosteroids. utexas.edunih.gov | Bile acid synthesis, steroid metabolism. |

The conversion of a planar keto group to a chiral hydroxyl group is a stereospecific process, meaning the resulting alcohol will have a defined three-dimensional orientation (alpha or beta). This specificity is dictated by the enzyme's active site. nih.gov In the case of 17-Methyl-4-androstene-3alpha,17alpha-diol, the formation of both the 3α- and 17α-hydroxyl groups requires specific enzymatic reductions.

The reduction of 17-ketosteroids by most chemical means typically yields the 17β-hydroxyl product due to steric hindrance from the methyl group at C18. nih.gov However, certain enzymes and specialized catalytic processes can produce the less common 17α-hydroxy epimer. nih.gov For example, murine AKR1C21 is a unique enzyme that possesses 17α-HSD activity, allowing it to stereospecifically reduce androstenedione to epitestosterone (B28515) (the 17α-epimer of testosterone). nih.gov The formation of the 3α-hydroxyl group is a more common metabolic pathway, often catalyzed by 3α-HSDs from the AKR and SDR (short-chain dehydrogenase/reductase) families. nih.govnih.gov The combined action of specific 3-ketoreductases and 17-ketoreductases on a precursor like 17-methyl-androstenedione would result in the stereospecific formation of 17-Methyl-4-androstene-3alpha,17alpha-diol.

In Vitro Metabolic Profiling and Identification of Biotransformation Products

In vitro studies using subcellular fractions of liver tissue are essential for identifying the metabolic fate and biotransformation products of steroid compounds.

The liver is the primary site of steroid metabolism, with different enzymatic processes localized to specific cellular compartments. Cytochrome P450 enzymes are typically found in the microsomal fraction (derived from the endoplasmic reticulum), while many HSD and AKR enzymes are located in the cytosol. nih.govnih.gov

Studies on the hepatic microsomal metabolism of related androgens, such as androst-4-ene-3,17-dione, show that hydroxylation is a major metabolic pathway. nih.gov Research on testosterone metabolism in chick liver microsomes identified the production of 4-androstene-3α,17β-diol, indicating the presence of an active 3α-hydroxysteroid dehydrogenase in this fraction. nih.gov Similarly, catfish liver microsomes have also been shown to convert testosterone to 4-androstene-3α,17β-diol. sigmaaldrich.com

For 17α-methylated anabolic steroids, metabolism often involves the reduction of the A-ring and the 3-keto group, leading to various diol metabolites. nih.gov A key metabolic pathway for these compounds is epimerization at the C17 position, where the initial 17β-hydroxy group can be converted to a 17α-hydroxy group, and vice-versa. nih.gov Therefore, it is plausible that 17-Methyl-4-androstene-3alpha,17alpha-diol could itself be a metabolite of a 17-methylated steroid like methyltestosterone (17β-hydroxy-17α-methylandrost-4-en-3-one) through a series of reductive and epimerization steps. Potential biotransformation products of 17-Methyl-4-androstene-3alpha,17alpha-diol would likely involve further hydroxylation at various positions on the steroid nucleus by microsomal CYP enzymes or oxidation of the hydroxyl groups back to ketones by cytosolic HSDs/AKRs.

Table 3: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| 11-deoxycorticosterone (DOC) | |

| 11α,17β-dihydroxyandrost-4-en-3-one | |

| 11α-hydroxyandrost-4-ene-3,17-dione | |

| 15α-hydroxyandrosta-1,4-dien-17-one | |

| 16α-hydroxytestosterone | |

| 17-Methyl-4-androstene-3alpha,17alpha-diol | |

| 17α-Hydroxypregnenolone | |

| 17α-Hydroxyprogesterone | |

| 17α-methyl-5α-androstane-3α,17β-diol | |

| 17α-methyl-5β-androstane-3α,17β-diol | |

| 17β-hydroxyandrosta-1,4-dien-3-one | |

| 20α-hydroxyprogesterone | |

| 4-androstene-3α,17β-diol | |

| 5α-androstane-3α,17β-diol | |

| 5α-dihydrotestosterone (DHT) | |

| Androsta-1,4-diene-3,17-dione | |

| Androstenedione | |

| Corticosterone | |

| Cortisol | |

| Dehydroepiandrosterone (DHEA) | |

| Epitestosterone | |

| Estrone | |

| Methyltestosterone | |

| Pregnenolone | |

| Progesterone |

Biotransformation in Other Steroidogenic and Peripheral Tissues (e.g., gonads, brain cell lines, submaxillary gland)

The metabolism of androgens is not confined to the liver; significant biotransformation also occurs in steroidogenic tissues like the gonads and in various peripheral tissues, including the submaxillary gland and the brain. While direct studies on 17-Methyl-4-androstene-3alpha,17alpha-diol in these specific tissues are limited, the metabolic fate of structurally similar androgens provides a framework for its expected transformations.

In gonadal tissues, the enzymatic machinery is robust, capable of a wide range of steroid modifications. For instance, studies on the gonads of the protogynous grouper demonstrated that while female-phase gonads primarily produce 5β-reduced androgens from testosterone, the male-phase gonads shift towards producing 11β-hydroxytestosterone and 11-ketotestosterone. nih.gov This indicates that in certain steroidogenic environments, hydroxylation at positions like C-11 is a key metabolic route, a pathway potentially applicable to synthetic androgens.

Peripheral tissues also play a crucial role. The rat submaxillary gland, for example, metabolizes androst-4-ene-3,17-dione and testosterone through predominantly reductive pathways. nih.gov The primary products identified were androsterone (B159326) and 5α-androstane-3α,17β-diol, indicating active 5α-reductase and various hydroxysteroid dehydrogenase (HSD) enzymes. nih.gov This suggests that 17-Methyl-4-androstene-3alpha,17alpha-diol would likely undergo similar A-ring reduction in such tissues.

Furthermore, androgen metabolism within the central nervous system and its impact on the hypothalamo-pituitary-adrenal (HPA) axis are of significant interest. Metabolites of androgens, such as 5α-androstane 3β, 17β-diol (3β-Diol), can act on estrogen receptors (ERβ) and modulate stress responses. frontiersin.org This highlights that biotransformation in the brain can produce metabolites with distinct biological activities, a principle that would extend to exogenous synthetic steroids.

Microbial Biotransformation Studies for Novel Metabolic Pathways

Microbial biotransformation serves as a powerful tool for synthesizing novel steroid derivatives and elucidating metabolic pathways that can mimic or differ from mammalian metabolism. researchgate.net Various microorganisms, including bacteria and fungi, possess enzymes that can modify the steroid nucleus with high specificity. researchgate.netnih.gov

Fungi from the genera Aspergillus and Fusarium have been extensively studied for their ability to transform androst-4-ene-3,17-dione (AD). nih.gov These transformations typically involve hydroxylation at various positions (e.g., 7β, 11α, 14α) and reduction of the 17-keto group to produce testosterone. nih.gov For example, Aspergillus sp. can yield 11α-hydroxy-AD with high efficiency, while Fusarium oxysporum can produce 14α-hydroxy-AD and testosterone. nih.gov

Bacteria like Nocardioides simplex and Arthrobacter simplex are known for their potent 3-ketosteroid-Δ1-dehydrogenase activity, which introduces a double bond at the C1-C2 position of the A-ring. nih.govresearchgate.net This reaction converts androst-4-ene-3,17-dione (AD) into androst-1,4-diene-3,17-dione (ADD), a key intermediate in hormone synthesis. nih.gov Such dehydrogenation reactions represent a potential metabolic route for 17-Methyl-4-androstene-3alpha,17alpha-diol, which could lead to the formation of a Δ1,4-diene structure.

These microbial systems offer a cost-effective and regioselective means to produce steroid metabolites, which can then be used as reference standards for identifying metabolites in human studies. researchgate.net

Characterization of Metabolites: Oxidative, Reductive, and Conjugated Forms

The metabolism of 17-Methyl-4-androstene-3alpha,17alpha-diol, like other 17α-methylated anabolic steroids, involves a series of oxidative and reductive reactions, followed by conjugation for excretion.

Analysis of A-Ring Reduction and Oxidation Metabolites

A primary metabolic pathway for androgens with a Δ4-3-one structure is the reduction of the A-ring. This involves the enzymatic reduction of the C4-C5 double bond by 5α- or 5β-reductase, followed by the reduction of the 3-keto group by 3α- or 3β-hydroxysteroid dehydrogenase.

For the parent compound's relatives, like methyltestosterone, the main urinary metabolites are the A-ring reduced forms, including 17α-methyl-5β-androstane-3α,17β-diol and 17α-methyl-5α-androstane-3α,17β-diol. nih.govdshs-koeln.de These tetrahydro-metabolites are formed through the reduction of both the A-ring double bond and the 3-oxo group. nih.gov The detection of these A-ring reduced metabolites is a key strategy in monitoring for the use of such compounds. wada-ama.org

The table below summarizes key A-ring reduced metabolites identified from related 17α-methyl steroids.

| Precursor Compound | Metabolite | Metabolic Pathway |

| Methyltestosterone | 17α-methyl-5β-androstane-3α,17β-diol | 5β-reduction, 3α-reduction |

| Methyltestosterone | 17α-methyl-5α-androstane-3α,17β-diol | 5α-reduction, 3α-reduction |

| Δ6-methyltestosterone | 17α-methyl-5β-androstane-3α,17β-diol | A-ring reduction |

This table is based on data from studies on related compounds to infer the metabolism of 17-Methyl-4-androstene-3alpha,17alpha-diol.

Epimerization at C-3 and C-17

Epimerization, the change in stereochemistry at a single chiral center, is a notable metabolic reaction for 17α-methyl steroids, particularly at the C-17 position. nih.gov The conversion of a 17α-methyl, 17β-hydroxy steroid to its 17β-methyl, 17α-hydroxy epimer is a common metabolic fate. dshs-koeln.denih.gov

Epimerization can also occur at the C-3 position during A-ring reduction, resulting in either 3α-hydroxy or 3β-hydroxy metabolites, depending on the specific hydroxysteroid dehydrogenase enzyme involved. nih.gov

| Original Configuration | Epimerized Configuration | Mechanism |

| 17α-methyl, 17β-hydroxy | 17β-methyl, 17α-hydroxy | Formation and subsequent hydrolysis of a 17β-sulfate conjugate. nih.govnih.gov |

| 3-keto (post 5α/5β-reduction) | 3α-hydroxy or 3β-hydroxy | Action of 3α-HSD or 3β-HSD enzymes. |

This table outlines the primary mechanisms of epimerization for related steroid compounds.

Glucuronidation and Sulfation Pathways in Metabolic Clearance

To facilitate excretion, the human body conjugates steroids and their metabolites with polar molecules like glucuronic acid or sulfate, significantly increasing their water solubility. These Phase II metabolic reactions are critical for metabolic clearance.

Glucuronidation is a major pathway for steroid metabolites containing hydroxyl groups. Enzymes known as UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid, typically to the hydroxyl group at C-3. nih.gov For instance, metabolites like 17α-methyl-5α-androstane-3α,17β-diol and 17α-methyl-5β-androstane-3α,17β-diol are conjugated to form 3α-O-β-D-glucuronides before being excreted in the urine. nih.gov The resulting glucuronide conjugates, such as androstane-3α,17β-diol glucuronide (3α-DIOL-G), are well-established biomarkers. nih.gov

Sulfation is another key conjugation pathway. As mentioned previously, the formation of a 17β-sulfate is a crucial intermediate step that leads to the epimerization of 17α-methyl steroids. nih.govnih.gov This sulfation of the tertiary 17β-hydroxyl group, followed by rearrangement, is a distinctive feature of the metabolism of this class of compounds. nih.gov

| Conjugation Pathway | Enzyme Family | Site of Conjugation | Significance |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | C-3 hydroxyl group | Increases water solubility for urinary excretion. nih.gov |

| Sulfation | Sulfotransferases (SULTs) | C-17 hydroxyl group | Intermediate step leading to 17-epimerization and clearance. nih.gov |

This table summarizes the main conjugation pathways involved in the metabolic clearance of related steroid metabolites.

Enzymology and Reaction Kinetics of 17 Methyl 4 Androstene 3alpha,17alpha Diol Converting Enzymes

Purification and Characterization of Enzymes Responsible for Specific Transformations

The primary enzymes involved in the metabolism of androstene derivatives are hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 (CYP) enzymes. While direct studies on the purification of enzymes specifically acting on 17-Methyl-4-androstene-3alpha,17alpha-diol are limited, research on enzymes that metabolize structurally similar steroids provides significant insights.

Hydroxysteroid Dehydrogenases (HSDs):

HSDs are a class of oxidoreductases that catalyze the conversion of hydroxyl groups to keto groups and vice versa on the steroid nucleus. oup.com The 3α- and 17α-hydroxyl groups of 17-Methyl-4-androstene-3alpha,17alpha-diol make it a potential substrate for several HSDs.

A notable example of a relevant purified enzyme is a novel steroid-inducible 17α-hydroxysteroid dehydrogenase (17α-HSD) isolated from the intestinal bacterium Eubacterium sp. VPI 12708. nih.gov This enzyme, purified over 850-fold, is a tetramer with a native molecular weight of approximately 160,000 daltons and subunit molecular mass of 42,000 daltons. nih.gov Its activity is induced by the presence of androstenedione (B190577). nih.gov Such enzymes, found in the gut microbiota, could play a role in the metabolism of orally administered synthetic androgens.

Furthermore, fungal sources have also yielded relevant enzymes. A 17β-hydroxysteroid dehydrogenase was purified to homogeneity from Cylindrocarpon radicicola. nih.govoup.com This NAD+-dependent enzyme demonstrated the ability to oxidize 17β-hydroxysteroids. nih.govoup.com While the stereospecificity is different, the purification techniques involving ion exchange, gel filtration, and hydrophobic chromatography are standard procedures that would be applicable to the isolation of a 17α-HSD acting on 17-Methyl-4-androstene-3alpha,17alpha-diol. nih.govoup.com

Cytochrome P450 (CYP) Enzymes:

CYP enzymes are a superfamily of monooxygenases that are key players in the metabolism of a vast array of xenobiotics, including synthetic steroids. In vitro studies using human recombinant CYP enzymes have shown that CYP3A4 is capable of metabolizing 17α-methylated steroids, such as 17α-methyltestosterone, primarily through hydroxylation reactions. researchgate.netdrugbank.com The purification of recombinant CYP enzymes, often expressed in insect or bacterial cells, is a well-established method to study the metabolism of specific substrates. researchgate.netdrugbank.com

Kinetic Studies (Km, Vmax) of Enzyme-Substrate Interactions

For the purified 17α-HSD from Eubacterium sp. VPI 12708, kinetic parameters were determined for both the oxidative and reductive reactions. nih.gov In the reductive direction, the enzyme exhibited a K_m of 31 µM for androstenedione, with a corresponding V_max of 3250 nmol/min per mg of protein. nih.gov In the oxidative direction, using epitestosterone (B28515) (the 17α-hydroxy epimer of testosterone) as a substrate, the K_m was 70 µM and the V_max was 1800 nmol/min per mg of protein. nih.gov These values provide an estimate of the potential kinetic profile for the interaction of a 17α-HSD with a 17α-hydroxysteroid like 17-Methyl-4-androstene-3alpha,17alpha-diol.

In another study, kinetic analyses of 3β-hydroxysteroid dehydrogenase-isomerase activities in pig testis microsomes revealed K_m values for dehydroepiandrosterone (B1670201) (DHA) and 5,16-androstadien-3β-ol to be in the range of 7-9 µmol/L. nih.gov While these are not 17α-hydroxysteroids, they demonstrate the typical affinity range for steroid substrates with HSDs.

The table below summarizes the kinetic parameters for related enzyme-substrate reactions.

| Enzyme | Substrate | K_m (µM) | V_max (nmol/min/mg) | Source |

| 17α-HSD from Eubacterium sp. | Androstenedione | 31 | 3250 | nih.gov |

| 17α-HSD from Eubacterium sp. | Epitestosterone | 70 | 1800 | nih.gov |

| 17β-HSD from C. radicicola | Testosterone (B1683101) | 9.5 | 85000 (µmol/min/mg) | nih.gov |

| 17β-HSD from C. radicicola | Androstenedione | 24 | 1800 (µmol/min/mg) | nih.gov |

| 3β-HSD-isomerase from pig testis | Dehydroepiandrosterone | ~7-9 | Not specified | nih.gov |

| 3β-HSD-isomerase from pig testis | 5,16-Androstadien-3β-ol | ~7-9 | Not specified | nih.gov |

Elucidation of Cofactor Dependence and Stereospecificity of Enzymatic Reactions

The catalytic activity of HSDs is dependent on the presence of cofactors, typically NAD⁺/NADH or NADP⁺/NADPH, which act as electron acceptors or donors. The stereospecificity of these enzymes dictates which epimer of a steroid is recognized and transformed.

The 17α-HSD purified from Eubacterium sp. VPI 12708 demonstrated high specificity for NADP⁺ as a cofactor for its oxidative activity. nih.gov This is a common feature among many HSDs. Similarly, a 17β-HSD from Cylindrocarpon radicicola was found to be NAD⁺-linked. nih.govoup.com In contrast, some HSDs can utilize both NAD⁺ and NADP⁺. For instance, studies on 20α-hydroxysteroid dehydrogenase from Clostridium scindens showed a requirement for either NAD⁺ or NADH. nih.gov

The stereospecificity of HSDs is a critical aspect of their function. mdpi.com These enzymes can distinguish between α- and β-hydroxyl groups on the steroid nucleus. mdpi.com The 17α-HSD from Eubacterium sp. is highly specific for the 17α-hydroxy group of C19 steroids. nih.gov This specificity arises from the three-dimensional structure of the enzyme's active site, which accommodates the substrate in a precise orientation. Molecular docking studies have suggested that the orientation of the steroid within the active site, relative to the cofactor, determines whether the α or β face of the steroid is accessible for catalysis. mdpi.com

Impact of Methyl Group at C-17 on Enzyme-Substrate Affinity and Catalytic Efficiency

The presence of a methyl group at the C-17 position of the steroid nucleus, as in 17-Methyl-4-androstene-3alpha,17alpha-diol, significantly influences its interaction with metabolizing enzymes. This alkyl substitution is known to sterically hinder the oxidation of the 17-hydroxyl group, a key step in the deactivation of many androgens. nih.gov

This steric hindrance can affect both the affinity (K_m) and the catalytic rate (V_max) of enzymatic reactions. For HSDs, the bulky methyl group may impede the optimal binding of the steroid in the active site, potentially leading to a higher K_m (lower affinity) compared to its non-methylated counterparts. Consequently, the rate of oxidation at the 17α-position would be reduced.

Molecular Interactions and Steroid Receptor Biology of 17 Methyl 4 Androstene 3alpha,17alpha Diol

Quantitative Assessment of Binding Affinity to Nuclear Steroid Receptors

Direct quantitative assessment of the binding affinity of 17-Methyl-4-androstene-3alpha,17alpha-diol to nuclear steroid receptors is not extensively documented in the available scientific literature. However, insights can be drawn from the study of its parent compound, methyltestosterone (B1676486), and other structurally related androgens.

There is a lack of specific studies detailing the binding affinity and dissociation kinetics of 17-Methyl-4-androstene-3alpha,17alpha-diol for the androgen receptor (AR). As a metabolite of methyltestosterone, its androgenic activity is of interest. Methyltestosterone itself is an agonist of the AR. wikipedia.org Its 17α-methyl group enhances oral bioavailability by sterically hindering metabolism. nih.gov The conversion of methyltestosterone to its metabolites, such as mestanolone (B1676315) (17α-methyl-DHT), can potentiate its androgenic effects in certain tissues. wikipedia.org

Studies on the synthetic androgen methyltrienolone (B1676529) (R1881), which also possesses a 17α-methyl group, show high-affinity binding to the AR. nih.gov However, it is important to note that structural differences will influence binding characteristics. For instance, the presence of a 3-alpha hydroxyl group in 17-Methyl-4-androstene-3alpha,17alpha-diol, as opposed to a 3-keto group in methyltestosterone, would significantly alter its interaction with the AR ligand-binding domain.

A study on methyl-1-testosterone (M1T), another designer steroid, characterized it as a potent androgen in a yeast AR transactivation assay. nih.gov This highlights that 17α-methylated androgens can exhibit significant AR-mediated activity.

Methyltestosterone can be aromatized to the potent estrogen 17α-methylestradiol, which binds to estrogen receptors. wikipedia.orgdrugbank.com However, some research suggests that 17α-methyltestosterone itself does not bind to ER and may act as a competitive inhibitor of the aromatase enzyme. researchgate.netcaldic.com

Metabolites of other androgens, such as 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol), have been shown to bind to estrogen receptors, particularly ERβ. nih.gov This suggests that the diol structure of 17-Methyl-4-androstene-3alpha,17alpha-diol could potentially confer some affinity for ERs, though this remains to be experimentally verified.

Comparative Binding Affinities of Related Steroids to Estrogen Receptors

| Compound | Receptor | Relative Binding Affinity (%) |

| Estradiol | ERα | 100 |

| Estradiol | ERβ | 100 |

| 5α-androstane-3β,17β-diol | ERα | Low |

| 5α-androstane-3β,17β-diol | ERβ | High |

| Note: This table presents data for related compounds to provide context due to the absence of direct data for 17-Methyl-4-androstene-3alpha,17alpha-diol. |

There is no specific information in the reviewed literature regarding the interaction of 17-Methyl-4-androstene-3alpha,17alpha-diol with the glucocorticoid receptor (GR) and progesterone (B1679170) receptor (PR).

However, studies on other synthetic androgens provide some context. For example, the synthetic androgen methyltrienolone (R1881) has been shown to bind not only to the AR but also to the GR. nih.gov This cross-reactivity highlights the potential for synthetic steroids to interact with multiple nuclear receptors.

Regarding the progesterone receptor, some derivatives of 19-nortestosterone have been found to bind to the PR and can act as either antagonists or mixed agonists/antagonists. nih.gov Whether the androstane (B1237026) structure of 17-Methyl-4-androstene-3alpha,17alpha-diol confers any affinity for the PR is unknown.

Investigation of Receptor Transactivation and Gene Expression Modulation in Reporter Gene Assays

Direct investigations into the ability of 17-Methyl-4-androstene-3alpha,17alpha-diol to transactivate steroid receptors and modulate gene expression in reporter gene assays are not described in the available literature. However, studies on its parent compound, methyltestosterone, and its metabolites provide some insights.

A yeast androgen screen (YAS), which is a type of reporter gene assay, has been used to detect the biological activity of methyltestosterone and its metabolites in urine samples. nih.govresearchgate.netspringermedizin.de These studies demonstrate that methyltestosterone and its metabolites can activate the androgen receptor, leading to the expression of a reporter gene. nih.govresearchgate.netspringermedizin.de The YAS was able to detect androgenic activity for a longer period than traditional analytical methods, suggesting that the metabolites of methyltestosterone are biologically active. nih.govspringermedizin.de

In a study using a yeast AR transactivation assay, the designer steroid methyl-1-testosterone (M1T) was identified as a potent androgen. nih.gov This further supports the idea that 17α-methylated steroids can effectively activate the AR and initiate downstream gene transcription.

Exploration of Non-Genomic Actions and Interactions with Membrane-Associated Receptors (e.g., GABAA receptors)

There is no direct evidence from the searched literature concerning the non-genomic actions of 17-Methyl-4-androstene-3alpha,17alpha-diol or its interaction with membrane-associated receptors like the GABA-A receptor.

However, research on other neuroactive steroids, particularly metabolites of androgens, has revealed significant non-genomic effects. For instance, 5α-androstane-3α,17β-diol (3α-diol), a metabolite of dihydrotestosterone (B1667394) (DHT), is known to be a potent positive allosteric modulator of the GABA-A receptor. nih.gov This interaction is thought to contribute to the anxiolytic and cognitive-enhancing effects of androgens. nih.gov The structural similarity of 17-Methyl-4-androstene-3alpha,17alpha-diol to 3α-diol, particularly the 3α-hydroxyl group, suggests the possibility of similar interactions with the GABA-A receptor, although this is purely speculative without direct experimental data.

Steroids can exert rapid effects on neuronal activity that are independent of the classical genomic pathway involving intracellular receptors. nih.gov These non-genomic actions are often mediated by interactions with membrane receptors and can influence ion permeability and neurotransmitter release. nih.gov

Structure Activity Relationship Sar Analysis of 17 Methyl 4 Androstene 3alpha,17alpha Diol Analogues

Comparative Analysis of the 17-Methyl Group's Influence on Receptor Binding and Metabolic Fate

The introduction of a methyl group at the C-17alpha position is a common strategy in synthetic steroid chemistry to enhance oral bioavailability. wikipedia.org This alkyl group provides steric hindrance that protects the adjacent 17-hydroxyl group from rapid oxidation by metabolic enzymes, thereby preventing the first-pass metabolism that readily inactivates non-methylated androgens like testosterone (B1683101). nih.gov

The metabolic fate of 17α-methylated steroids is distinct from their non-methylated counterparts. While the primary metabolic route for testosterone involves oxidation at C-17, 17α-methylated compounds undergo more complex transformations. A common reaction is the epimerization of the C-17 hydroxyl group, which can occur through sulfonation and subsequent hydrolysis. nih.gov Furthermore, these compounds can undergo a Wagner-Meerwein rearrangement in the D-ring, leading to the formation of 17,17-dimethyl-18-norandrostane derivatives. nih.gov Studies on the metabolism of Metandienone and Methyltestosterone (B1676486) have identified A-ring reduced metabolites, such as 17α-methyl-5β-androstane-3α,17β-diol and its 5α-analog, as significant urinary excretion products. nih.govbioscientifica.com This indicates that while the 17α-methyl group protects against C-17 oxidation, the A-ring remains susceptible to reduction. The presence of the 17α-methyl group may also hinder the rate of A-ring aromatization. nih.gov

Long-term metabolism studies have revealed that the D-ring of 17-methylated steroids can undergo rearrangement to form 18-nor-17-hydroxymethyl-17-methyl-androstane derivatives, which serve as long-term markers for detecting their use. wada-ama.org This unique metabolic signature is a direct consequence of the 17α-methyl substitution.

Examination of the Impact of A-Ring Saturation and Double Bond Position (e.g., Δ4 vs. Δ5 vs. 5α-reduced) on Biological Activity

The structure of the A-ring is a critical determinant of a steroid's biological activity and receptor selectivity. The Δ4-androstene structure, as seen in the parent compound, is characteristic of many potent androgens. The reduction of the Δ4 double bond leads to the formation of 5α- or 5β-saturated derivatives, a process that significantly alters the shape and, consequently, the function of the molecule.

The 5α-reduction of the A-ring generally results in compounds with high affinity for the androgen receptor (AR). For example, 5α-dihydrotestosterone (Androstanolone) is a more potent androgen than its Δ4 precursor, testosterone. wada-ama.org Metabolites such as 17α-methyl-5α-androstane-3α,17β-diol are products of A-ring reduction of parent 17α-methylated steroids. bioscientifica.com

In contrast, steroids possessing a Δ5 double bond, such as Androst-5-ene-3β,17β-diol (a metabolite of DHEA), exhibit different biological profiles. These compounds are known to possess estrogenic properties and can stimulate the proliferation of estrogen receptor (ER)-positive breast cancer cells. nih.gov A comparative study showed that while both Androst-5-ene-3β,17β-diol (ADIOL) and 5α-androstane-3β,17β-diol (3β-DIOL) can bind to both ER and AR, their preferences differ. nih.gov ADIOL shows a higher relative binding affinity for ER compared to 3β-DIOL, whereas 3β-DIOL has a stronger affinity for AR. nih.gov This demonstrates how the position of the double bond (Δ5 vs. saturated) can shift the hormonal activity from primarily androgenic to having significant estrogenic characteristics. The nature of substituents at C-17 can also influence the stereoselectivity of A-ring hydrogenation. nih.gov

Stereochemical Effects of C-3 and C-17 Hydroxyl Groups (Alpha vs. Beta Configurations) on Enzyme Specificity and Receptor Selectivity

The spatial orientation (stereochemistry) of hydroxyl groups on the steroid nucleus is fundamental to determining receptor selectivity and interaction with metabolic enzymes. The alpha (α) and beta (β) configurations refer to whether the substituent projects below or above the plane of the steroid ring system, respectively.

The configuration of the C-17 hydroxyl group is particularly critical for androgenic activity. A 17β-hydroxyl group is a hallmark of potent androgens, including testosterone and dihydrotestosterone (B1667394). wada-ama.org The parent compound of this analysis, 17-Methyl-4-androstene-3alpha,17alpha-diol, possesses a 17α-hydroxyl group. This differs from the biologically active metabolites of methyltestosterone, which are often found with a 17β-hydroxyl group following epimerization. nih.gov The stereochemistry at C-17 directly impacts the binding affinity to the AR. The introduction of side chains at C-17 is a key area of steroid synthesis, and the stereoselectivity of these reactions is crucial for the resulting biological activity. researchgate.net For instance, different C-17 substituents have a significant influence on the stereochemical outcome of A-ring reductions. nih.gov

The combination of stereochemistries at C-3 and C-17 determines the molecule's ability to selectively activate different receptor types. For example, 5α-androstane-3β,17β-diol is known to have estrogenic properties, while its 3α-epimer has different activity profiles. nih.gov This highlights that subtle changes in the spatial arrangement of just one hydroxyl group can shift the biological response.

Elucidating Structural Determinants for Selective Modulation of Steroid Pathways

The selective modulation of steroid hormone pathways can be achieved by carefully designing ligands that possess specific structural features. The analysis of 17-Methyl-4-androstene-3alpha,17alpha-diol analogues reveals several key determinants for selectivity.

A-Ring Structure for Receptor Selection: The saturation state and double bond position in the A-ring are primary determinants for targeting either androgen or estrogen receptors. A 5α-reduced A-ring generally confers strong androgenic properties, while a Δ5-ene structure can lead to significant estrogenic activity. nih.gov The Δ4-ene-3-one system is a classic androgenic scaffold, and its enzymatic reduction is a key step in modulating activity within target tissues. nih.gov

C-17 Substitution for Metabolic Stability and Activity: A 17α-methyl group significantly enhances metabolic stability, making the compound orally active. wikipedia.org However, this modification also creates unique metabolic pathways, including D-ring rearrangements. nih.govwada-ama.org The presence or absence of this group is a fundamental switch between a short-acting, parenterally administered agent and a long-acting, orally active one. The 17β-hydroxyl group remains the optimal configuration for potent AR activation. wada-ama.org

Hydroxyl Group Stereochemistry for Fine-Tuning: The specific stereochemistry of hydroxyl groups at positions C-3 and C-17 fine-tunes the interaction with target receptors and enzymes. nih.gov A change from a 3α- to a 3β-hydroxyl, or a 17α- to a 17β-hydroxyl, can dramatically alter binding affinity and subsequent biological response. nih.govnih.gov

By combining these structural elements, it is possible to design compounds with highly specific profiles. For example, a molecule with a 5α-reduced A-ring, a 3α-hydroxyl group, and a 17β-hydroxyl group would be predicted to be a potent, selective androgen. Conversely, a steroid with a Δ5 A-ring and a 3β-hydroxyl group would likely exhibit more estrogenic characteristics. The selective modulation of steroid pathways, therefore, relies on a multi-faceted approach to molecular design, where each structural component contributes to the final pharmacological profile.

Table of Mentioned Compounds

Advanced Analytical Methodologies for Research on 17 Methyl 4 Androstene 3alpha,17alpha Diol and Its Metabolites

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methods for Quantitative Analysis

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a cornerstone technique for the definitive identification and quantification of 17-Methyl-4-androstene-3alpha,17alpha-diol and its metabolites in complex biological samples like urine. The development of robust GC-MS/MS methods is critical for research, particularly in the context of monitoring for the misuse of anabolic agents.

Method development typically involves a multi-step process beginning with sample preparation. For urinary analysis, this includes an enzymatic hydrolysis step, commonly using β-glucuronidase from E. coli, to cleave glucuronide conjugates, which are common phase II metabolites of steroids. dshs-koeln.de This is followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix. A crucial step for GC analysis of steroids is derivatization, which increases their volatility and improves their chromatographic behavior. A common derivatization agent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and an ammonium (B1175870) iodide-ethanethiol catalyst, which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. researchgate.net

The GC separation is typically performed on a capillary column, such as a non-polar HP-1 or a similar stationary phase, which separates the derivatized analytes based on their boiling points and interaction with the phase. The temperature program of the GC oven is carefully optimized to achieve good resolution between the parent compound and its various metabolites. rsc.org

For detection, tandem mass spectrometry (MS/MS) operating in selected reaction monitoring (SRM) mode provides high selectivity and sensitivity. This involves the selection of a specific precursor ion for the analyte in the first quadrupole, its fragmentation in the collision cell, and the monitoring of specific product ions in the third quadrupole. This process minimizes interferences from the sample matrix. dshs-koeln.de

Method validation is performed to ensure the reliability of the analytical results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and specificity. The table below summarizes typical validation parameters for the GC-MS/MS analysis of anabolic steroids.

| Parameter | Typical Value/Range | Description |

| Linearity (r²) | > 0.99 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | The lowest concentration of an analyte in a sample that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. |

| Accuracy (Recovery) | 85 - 115% | The closeness of the test results obtained by the method to the true value. |

| Precision (CV%) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Specificity | No significant interfering peaks at the retention time of the analyte. | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |

This table presents generalized data based on typical validation parameters for the analysis of anabolic steroids by GC-MS/MS and is for illustrative purposes.

Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity and Specific Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS/MS for the analysis of 17-Methyl-4-androstene-3alpha,17alpha-diol and its metabolites. LC-MS/MS offers the advantage of analyzing some metabolites without derivatization, which can simplify sample preparation.

Optimization of LC-MS/MS methods focuses on several key areas: sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often involves SPE to clean up the sample and concentrate the analytes. For some applications, a simple protein precipitation followed by LLE can be sufficient. wada-ama.orgnih.gov

The choice of chromatographic conditions is critical for separating the target compound from its isomers and other endogenous steroids. Reversed-phase chromatography using C18 or phenyl-hexyl columns is commonly employed. thermofisher.cnmdpi.com The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium formate (B1220265) to improve ionization efficiency. mdpi.comresearchgate.net

For detection, electrospray ionization (ESI) is the most common interface, usually operated in positive ion mode for anabolic steroids. The optimization of ESI parameters, such as capillary voltage, gas temperature, and gas flow, is crucial for achieving high sensitivity. thermofisher.cn Similar to GC-MS/MS, tandem mass spectrometry with SRM is used for its high selectivity and sensitivity. The selection of appropriate precursor and product ion transitions for 17-Methyl-4-androstene-3alpha,17alpha-diol and its metabolites is a key step in method development. researchgate.netfda.gov.tw For certain steroids that show poor ionization efficiency, derivatization to form oxime derivatives can significantly enhance their detection by LC-MS/MS. researchgate.netfda.gov.tw

A validated LC-MS/MS method for the simultaneous quantification of multiple steroids would have performance characteristics similar to those detailed for GC-MS/MS, with LOQs often reaching the low picogram per milliliter (pg/mL) range for certain analytes. nih.gov

| Parameter | Typical Value/Range |

| Linearity (r²) | > 0.99 |

| Limit of Quantification (LOQ) | 0.05 - 1 ng/mL |

| Accuracy (Bias %) | Within ±15% |

| Precision (CV%) | < 15% |

| Recovery | 80 - 120% |

This table presents generalized data based on typical validation parameters for the analysis of anabolic steroids by LC-MS/MS and is for illustrative purposes. researchgate.net

Application of High-Performance Liquid Chromatography (HPLC) for Separation and Purification of the Compound and its Metabolites

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and purification of 17-Methyl-4-androstene-3alpha,17alpha-diol and its metabolites from complex mixtures, such as urine extracts or in vitro incubation media. HPLC is particularly valuable for isolating sufficient quantities of metabolites for subsequent structural elucidation by techniques like NMR. nih.gov

The separation is typically achieved using reversed-phase HPLC with a C18 column. oup.comscispace.com The mobile phase usually consists of a gradient of water and an organic modifier, such as acetonitrile or methanol. The use of different organic modifiers can alter the selectivity of the separation, which is important for resolving closely related isomers. thermofisher.cn For instance, a mobile phase of acetonitrile and water is common for the separation of a wide range of steroids. scispace.com The separation can be monitored using a UV detector, typically at wavelengths around 210 nm or 240 nm for steroids with a 4-en-3-one structure. oup.com

For purification purposes, fractions of the eluent are collected at specific time intervals corresponding to the retention times of the peaks of interest. These fractions can then be concentrated and used for further analysis. The efficiency of the separation is dependent on factors such as the column chemistry, particle size, column dimensions, and the gradient profile of the mobile phase. Columns with different stationary phases, such as phenyl-based columns, can offer alternative selectivity for steroid separations. hplc.eu

Comprehensive Structural Elucidation Using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 17-Methyl-4-androstene-3alpha,17alpha-diol and its metabolites. While MS techniques provide information about the molecular weight and fragmentation of a molecule, NMR provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.

For the analysis of steroids, high-field ¹H NMR is used to determine the chemical shifts and coupling constants of the protons in the molecule. rsc.org These parameters are highly sensitive to the local chemical environment and the spatial arrangement of atoms. For example, the chemical shifts of the methyl protons at C-18 and C-19, and the protons on the steroid backbone, can provide significant structural information. nih.gov The introduction of a methyl group at the 17α-position influences the chemical shifts of protons on the C and D rings. researchgate.net

To aid in the assignment of the complex ¹H NMR spectra of steroids, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. rsc.orgresearchgate.net COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons, while NOESY experiments identify protons that are close in space, providing information about the stereochemistry of the molecule. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is unique and can be used to identify the type of carbon (e.g., methyl, methylene, methine, quaternary). The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the structure of a novel metabolite. researchgate.net The synthesis of reference compounds and comparison of their NMR spectra with those of isolated metabolites is a common strategy for confirming their structure. wada-ama.org

Implementation of Radiometric and Enzyme-Linked Immunosorbent Assays (ELISA) for Functional Studies

Radiometric assays and enzyme-linked immunosorbent assays (ELISA) are valuable tools for functional studies related to 17-Methyl-4-androstene-3alpha,17alpha-diol, particularly for high-throughput screening and for studying its interactions with biological targets.

ELISAs are a type of immunoassay that can be developed for the detection and quantification of steroids. These assays are based on the specific binding of an antibody to the target analyte. For small molecules like steroids, a competitive ELISA format is typically used. thermofisher.com In this format, the analyte in the sample competes with a labeled version of the analyte (e.g., conjugated to an enzyme like horseradish peroxidase) for a limited number of antibody binding sites. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the analyte in the sample.

The development of an ELISA for 17-Methyl-4-androstene-3alpha,17alpha-diol would involve synthesizing a hapten that mimics its structure and conjugating it to a carrier protein to produce an immunogen for antibody production. researchgate.netresearchgate.net The specificity of the resulting antibody is a critical parameter, as cross-reactivity with other structurally related steroids can be a challenge. researchgate.netnih.gov ELISAs for 17α-methylated steroids have been developed and have shown varying degrees of cross-reactivity with other compounds in this class. nih.gov

Radiometric assays, such as radioimmunoassays (RIAs), operate on a similar principle to ELISAs but use a radiolabeled version of the analyte. While highly sensitive, the use of radioactive materials requires specialized handling and disposal procedures.

These immunoassays can be used in functional studies to, for example, screen for the presence of the compound in a large number of samples or to study its binding to receptors or metabolizing enzymes.

| Assay Type | Principle | Key Features |

| ELISA | Competitive binding between the analyte and an enzyme-labeled analyte for a specific antibody. | High throughput, non-radioactive, sensitivity in the ng/mL to pg/mL range. thermofisher.comresearchgate.net |

| Radiometric Assay (RIA) | Competitive binding between the analyte and a radiolabeled analyte for a specific antibody. | High sensitivity, requires handling of radioactive isotopes. |

This table provides a general overview of the principles and features of ELISA and radiometric assays for steroid analysis.

Q & A

Q. What validated analytical methods are recommended for quantifying 17-Methyl-4-androstene-3alpha,17alpha-diol and its metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for detecting sulfated steroids like 4-androsten-3alpha,17alpha-diol monosulfate. Key steps include:

- Sample preparation : Use solid-phase extraction (SPE) to isolate metabolites from plasma or urine matrices.

- Internal standards : Deuterated analogs (e.g., d3-labeled derivatives) ensure accuracy by correcting for matrix effects .

- Validation : Follow FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. How should experimental designs account for genetic variability affecting metabolite stability?

Genetic polymorphisms, such as rs45446698 near the CYP3A7 locus, significantly influence plasma levels of 4-androsten-3alpha,17alpha-diol monosulfate. Researchers should:

- Genotype participants : Prioritize SNPs with strong mQTL associations (e.g., p < 1×10⁻⁸) using GWAS data .

- Longitudinal sampling : Collect multiple time points to assess intra-individual stability, as TT homozygotes for rs45446698 show less variability than TG heterozygotes .

- Covariates : Adjust for age, sex, and liver function (CYP3A7 activity declines postnatally) .

Q. What are the critical steps in synthesizing 17-Methyl-4-androstene-3alpha,17alpha-diol derivatives for experimental use?

Key reactions involve bromination and controlled hydrolysis:

- Bromination : Introduce bromine at C-16α of 5α-bromo-6β,19-epoxy-17-ketone precursors to enable hydroxylation .

- Hydrolysis : Use alkaline conditions (e.g., NaOH) to cleave epoxide rings, yielding intermediates like 16α-hydroxy-17-ketones .

- Reduction : Sodium borohydride reduces ketones to alcohols, producing 17β-hydroxy-16-ketones for downstream derivatization .

Advanced Research Questions

Q. How can contradictory findings in genetic associations with metabolite levels be resolved?

Discrepancies may arise from population stratification or environmental confounders. Mitigation strategies include:

- Replication cohorts : Validate associations in independent cohorts (e.g., non-European populations) .

- Mendelian randomization : Use genetic variants as instrumental variables to infer causality between metabolites and phenotypes .

- Gene-environment interaction analysis : Test if factors like diet or endocrine disruptors modulate CYP3A7-metabolite associations .

Q. What methodologies differentiate genetic vs. environmental contributions to interindividual variability in metabolite levels?

- Twin studies : Compare monozygotic and dizygotic twins to estimate heritability (e.g., h² > 0.4 suggests strong genetic influence) .

- Longitudinal modeling : Use mixed-effects models to partition variance into genetic (stable over time) and environmental (time-dependent) components .

- Metabolite clustering : Apply unsupervised ML (e.g., PCA) to identify subgroups with distinct genetic/environmental signatures .

Q. What advanced techniques resolve structural ambiguities in 17-Methyl-4-androstene-3alpha,17alpha-diol derivatives?

- NMR spectroscopy : Assign stereochemistry using NOESY (nuclear Overhauser effect) to detect spatial proximity of protons (e.g., confirming 3α vs. 3β hydroxyl groups) .

- X-ray crystallography : Resolve crystal structures of derivatives (e.g., 17α-methyl-5α-androstan-17β-ol) to validate bond angles and conformations .

- High-resolution MS/MS : Fragment ions (e.g., m/z 97 for sulfate loss) confirm sulfation patterns in monosulfate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.